An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-3-cyclohexyl-propan-1-ol
An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-3-cyclohexyl-propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of the organic compound 3-Amino-3-cyclohexyl-propan-1-ol and its hydrochloride salt. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document combines reported calculated values with established experimental protocols for determining key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by offering a structured compilation of existing data and outlining methodologies for its experimental verification.
Introduction
3-Amino-3-cyclohexyl-propan-1-ol is a primary amino alcohol containing a cyclohexyl moiety. The presence of both a basic amino group and a polar hydroxyl group suggests its potential utility as a building block in medicinal chemistry and materials science. Understanding its physicochemical properties, such as acidity, lipophilicity, and solubility, is fundamental for predicting its behavior in biological systems and for designing novel molecules with desired pharmacological profiles. This guide summarizes the available data for the free base and its common hydrochloride salt.
Chemical Identity
| Identifier | 3-Amino-3-cyclohexyl-propan-1-ol | 3-Amino-3-cyclohexyl-propan-1-ol Hydrochloride |
| CAS Number | 109647-95-2 | 1173031-67-8[1][2] |
| Molecular Formula | C₉H₁₉NO[3][4] | C₉H₂₀ClNO[2] |
| Molecular Weight | 157.25 g/mol [3][4] | 193.71 g/mol |
| Canonical SMILES | C1CCC(CC1)C(CCO)N | C1CCC(CC1)C(CCO)N.Cl |
| InChI | InChI=1S/C9H19NO/c10-9(6-7-11)8-4-2-1-3-5-8/h8-9,11H,1-7,10H2 | InChI=1S/C9H19NO.ClH/c10-9(6-7-11)8-4-2-1-3-5-8;/h8-9,11H,1-7,10H2;1H |
| Physical Form | Not specified | Solid |
Physicochemical Properties
The following table summarizes the available physicochemical data for 3-Amino-3-cyclohexyl-propan-1-ol. It is critical to note that much of the available data is calculated or predicted and awaits experimental verification.
| Property | Value | Source/Method |
| Melting Point | Data not available | - |
| Boiling Point | 282.7 °C at 760 mmHg | Calculated[4] |
| Density | 0.984 g/cm³ | Calculated[4] |
| Refractive Index | 1.495 | Calculated[4] |
| Flash Point | 124.7 °C | Calculated[4] |
| pKa | Data not available | - |
| logP | 1.97670 | Calculated[4] |
| 1.4 | Calculated (XLogP3-AA)[4] | |
| 1.9 | Calculated[5] | |
| Solubility | Data not available | - |
Experimental Protocols
Given the scarcity of experimental data for 3-Amino-3-cyclohexyl-propan-1-ol, this section provides detailed, generalized protocols for determining its key physicochemical properties. These methods represent standard practices in the pharmaceutical and chemical industries.
Synthesis of 3-Amino-3-cyclohexyl-propan-1-ol
A plausible synthetic route for 3-Amino-3-cyclohexyl-propan-1-ol can be adapted from established methods for the synthesis of β-amino alcohols. A common approach involves the reduction of a corresponding β-amino acid or its ester derivative.
Caption: Proposed synthetic pathway for 3-Amino-3-cyclohexyl-propan-1-ol.
Methodology:
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Synthesis of 3-Amino-3-cyclohexylpropanoic acid: Cyclohexanecarboxaldehyde is reacted with malonic acid and ammonium acetate in a suitable solvent (e.g., ethanol) under reflux.
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Esterification: The resulting β-amino acid is esterified, for example, by refluxing with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).
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Reduction: The ethyl ester is then reduced to the corresponding amino alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).
Determination of Melting Point
The melting point is a crucial indicator of purity.
Methodology:
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A small, dry sample of the compound is packed into a capillary tube.
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The capillary tube is placed in a calibrated melting point apparatus.
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The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.
Determination of pKa (Potentiometric Titration)
The pKa value is essential for understanding the ionization state of the molecule at different pH values.
Methodology:
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A solution of 3-Amino-3-cyclohexyl-propan-1-ol of known concentration (e.g., 0.01 M) is prepared in water or a suitable co-solvent.
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The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.
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The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).
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The pH of the solution is recorded after each incremental addition of the titrant.
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A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Determination of logP (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity.
Methodology:
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n-Octanol and water are mutually saturated by shaking them together overnight and then allowing the phases to separate.
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A known amount of 3-Amino-3-cyclohexyl-propan-1-ol is dissolved in one of the phases (e.g., water).
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A known volume of this solution is mixed with a known volume of the other phase in a flask.
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The flask is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
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The mixture is then centrifuged to ensure complete phase separation.
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The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV, LC-MS).
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The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter for drug absorption and formulation.
Methodology:
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An excess amount of the solid compound is added to a known volume of water (or a buffer of a specific pH) in a vial.
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The vial is sealed and agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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The resulting suspension is filtered to remove the undissolved solid.
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The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method (e.g., HPLC-UV, LC-MS).
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This concentration represents the equilibrium solubility of the compound under the specified conditions.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the physicochemical characterization of a novel compound like 3-Amino-3-cyclohexyl-propan-1-ol.
Caption: General workflow for the physicochemical characterization of a new chemical entity.
Conclusion
3-Amino-3-cyclohexyl-propan-1-ol is a compound with potential applications in various fields of chemistry. This technical guide has consolidated the currently available, albeit limited, physicochemical information for this molecule and its hydrochloride salt. The provided experimental protocols offer a clear path for researchers to obtain the necessary empirical data to fully characterize this compound. The generation of robust experimental data for properties such as melting point, pKa, logP, and solubility is crucial for enabling its effective use in drug discovery and other scientific endeavors.
Disclaimer: The information provided in this document is for research and informational purposes only. The calculated values are estimations and should be confirmed by experimental validation. The experimental protocols are generalized and may require optimization for this specific compound. Always follow appropriate laboratory safety procedures.
